
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
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Overview
Description
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of acetamide, featuring a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .
Action Environment
Environmental conditions can significantly impact the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-hydroxy-4-nitroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of 2-chloro-N-(2-oxo-4-nitrophenyl)acetamide
Reduction: Formation of 2-chloro-N-(2-hydroxy-4-aminophenyl)acetamide
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
- 2-chloro-N-(2-hydroxyphenyl)acetamide
- 2-chloro-N-(4-nitrophenyl)acetamide
Uniqueness
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both hydroxy and nitro groups on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12/h1-3,12H,4H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUBPEXMKBOPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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